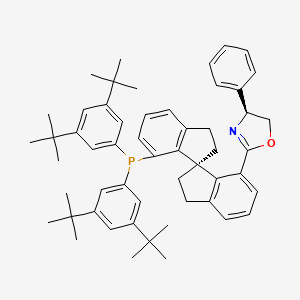

(Sa,S)-DTB-Ph-SIPHOX

Description

Significance of Asymmetric Catalysis in Organic Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules with high enantiomeric purity fiveable.mebohrium.comfrontiersin.orgpnas.org. The ability to selectively produce one enantiomer over the other is paramount, particularly in the pharmaceutical, agrochemical, and fine chemical industries. This selectivity is critical because different enantiomers of a molecule can exhibit vastly different biological activities, efficacy, and toxicity profiles fiveable.mebohrium.com. The Thalidomide tragedy underscored the importance of enantiomeric purity, leading to stringent regulatory requirements for chiral drugs bohrium.com. Asymmetric catalysis offers an efficient and often more sustainable route to enantiopure compounds compared to traditional methods like chiral resolution, which can be wasteful bohrium.com.

Role of Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Transition metal-catalyzed reactions are central to many synthetic transformations. When these metal centers are combined with chiral organic molecules known as chiral ligands, they can catalyze reactions enantioselectively pnas.orgacs.orgpnas.org. The chiral ligand creates a specific, asymmetric environment around the metal catalyst. This chiral pocket influences the approach of the prochiral substrate, guiding the reaction pathway to favor the formation of one enantiomeric product over the other acs.orgpnas.org. The design and selection of an appropriate chiral ligand are crucial for achieving high levels of enantioselectivity, activity, and substrate scope in these catalytic processes pnas.org.

Overview of Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands represent one of the most extensively studied and successful classes of ligands in asymmetric catalysis pnas.orgnih.govtandfonline.comjst.go.jprsc.orgsigmaaldrich.com. Their versatility stems from the tunable electronic and steric properties of the phosphorus atom, which can coordinate strongly to a variety of transition metals. The lone pair of electrons on phosphorus makes it a potent nucleophile and a good Lewis base, enabling diverse catalytic mechanisms rsc.org. Chiral phosphines, whether monodentate or bidentate (like diphosphines), have been instrumental in developing highly enantioselective catalysts for a wide array of reactions, including hydrogenations, allylic alkylations, Heck reactions, and hydroformylations nih.govtandfonline.comrsc.org.

Introduction to Phosphine-Oxazoline (PHOX) Ligands

Phosphine-oxazoline (PHOX) ligands are a prominent subclass of chiral ligands that combine a phosphine donor atom with an oxazoline (B21484) ring, typically forming a P,N-chelating bidentate ligand system pnas.orgwikipedia.orgacs.orgumk.plsigmaaldrich.com. The oxazoline moiety, which contains the stereogenic center, provides a well-defined chiral environment. PHOX ligands are known for their modular synthesis, allowing for facile modification of their steric and electronic properties by altering substituents on the oxazoline ring or the phosphine moiety pnas.orgacs.orgumk.pl. This tunability has led to their widespread application in various transition metal-catalyzed asymmetric transformations, including palladium-catalyzed allylic alkylations and Heck reactions, as well as iridium- and rhodium-catalyzed hydrogenations wikipedia.orgacs.orgumk.plsigmaaldrich.com.

Context of Spiro-Backbone Chiral Ligands and the SIPHOX Family

The development of chiral ligands featuring rigid spirocyclic scaffolds has been a significant advancement in asymmetric catalysis acs.orgnankai.edu.cnacs.orgsioc-journal.cnepdf.pubsioc-journal.cn. Spirocyclic structures, such as the 1,1'-spirobiindane system, impart high rigidity and defined chirality to the ligand framework. This structural feature creates a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol acs.orgsioc-journal.cncambridgenetwork.co.uk. The SIPHOX (Spiro Phosphine-Oxazoline) family of ligands exemplifies this approach, incorporating the P,N-chelating phosphine-oxazoline motif onto a spiro backbone acs.orgnankai.edu.cnacs.orgepdf.pubsioc-journal.cn. These ligands have demonstrated exceptional performance in various asymmetric reactions due to their inherent structural integrity and the ability to fine-tune their steric and electronic properties through judicious substitution acs.orgnankai.edu.cnsioc-journal.cn.

Position of (Sa,S)-DTB-Ph-SIPHOX within Modern Asymmetric Catalysis

(Sa,S)-DTB-Ph-SIPHOX is a sophisticated chiral ligand belonging to the SIPHOX family, characterized by a spirobiindane backbone and specific substitutions on the phosphine moiety, likely including di-tert-butyl (DTB) groups on the phenyl ring. This structural design confers significant rigidity and steric bulk, which are critical for inducing high enantioselectivity acs.orgepdf.pubsioc-journal.cncambridgenetwork.co.uk.

The primary application area for (Sa,S)-DTB-Ph-SIPHOX and its closely related analogues lies in iridium-catalyzed asymmetric hydrogenation reactions acs.orgepdf.pubcambridgenetwork.co.ukmyskinrecipes.com. These ligands, when complexed with iridium, form highly active and selective catalysts capable of hydrogenating a range of prochiral substrates with exceptional enantiomeric excess. Notably, they have shown remarkable efficacy in the hydrogenation of imines and various α,β-unsaturated carboxylic acids acs.orgepdf.pubcambridgenetwork.co.uk. The di-tert-butylphenyl substitution on the phosphine unit is particularly important, as it enhances the steric environment, contributing to superior enantiocontrol and catalytic activity epdf.pub. The robust nature of these Ir-SIPHOX complexes, including their stability and resistance to deactivation, further solidifies their position as valuable tools in synthetic chemistry acs.org.

The performance of (Sa,S)-DTB-Ph-SIPHOX and related DTB-Ph-SIPHOX ligands in asymmetric hydrogenation is well-documented, showcasing high enantioselectivities and turnover numbers across different substrate classes.

Table 1: Performance of (Sa,S)-DTB-Ph-SIPHOX and Related DTB-Ph-SIPHOX Ligands in Asymmetric Hydrogenation

| Reaction Type | Substrate Class | Metal Catalyst | Ligand (Example) | Typical Enantioselectivity (ee) | Typical Reactivity (TON/TOF) | Citation(s) |

| Asymmetric Hydrogenation | Acyclic N-Aryl Ketimines | Iridium | Related SIPHOX | Up to 97% | High conversions | acs.org |

| Asymmetric Hydrogenation | α-Substituted Cinnamic Acids | Iridium | (Sa,S)-30f (DTB-Ph-SIPHOX) | 94–99.2% | TOF up to 800 h⁻¹ | epdf.pub |

| Asymmetric Hydrogenation | Aliphatic α,β-Unsaturated Acids | Iridium | Related SIPHOX | 90–99.4% | High reactivity | epdf.pub |

| Asymmetric Hydrogenation | α-Alkoxy/α-Aryloxy-Substituted α,β-Unsaturated Acids | Iridium | Related SIPHOX | Up to 99.8% | S/C up to 10,000 | epdf.pub |

| Asymmetric Hydrogenation | α,-Oxy-α,β-Unsaturated Carboxylic Acids | Iridium | (Sa,S)-DTB-Bn-SIPHOX | Up to 99.8% | TON up to 10,000 | cambridgenetwork.co.uk |

Note: "Related SIPHOX" and specific examples like "(Sa,S)-30f" and "(Sa,S)-DTB-Bn-SIPHOX" refer to ligands that share the core DTB-Ph-SIPHOX structural features, highlighting the performance associated with this ligand class.

The data presented in Table 1 underscores the exceptional capabilities of (Sa,S)-DTB-Ph-SIPHOX and its close relatives in facilitating highly enantioselective hydrogenation reactions. Their ability to achieve near-perfect enantiomeric excesses and high catalytic turnover makes them indispensable tools for the synthesis of chiral intermediates and active pharmaceutical ingredients.

Compound Name List:

(Sa,S)-DTB-Ph-SIPHOX

PHOX (Phosphine-Oxazoline)

SIPHOX (Spiro Phosphine-Oxazoline)

BINAP

DIOP

FOXAP

SPINOL

SPINPHOX

O-SPINOL

O-SIPHOX

(Sa,S)-30f (a specific di-tert-butylphenyl substituted SIPHOX ligand)

(Sa,S)-DTB-Bn-SIPHOX

Properties

IUPAC Name |

bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDAICRIWADNJH-JWRVDXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H64NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Stereochemical Aspects of Sa,s Dtb Ph Siphox

General Synthetic Strategies for Chiral Spiro Phosphine-Oxazoline Ligands

The construction of chiral spiro phosphine-oxazoline (SIPHOX) ligands generally involves the strategic assembly of the P,N bidentate coordinating units onto a pre-formed chiral spirocyclic framework. The 1,1'-spirobiindane core serves as a robust and rigid platform, often derived from enantiomerically pure precursors such as 1,1'-spirobiindane-7,7'-diol (SPINOL) nankai.edu.cnchinesechemsoc.org. General synthetic strategies typically aim to introduce a phosphine (B1218219) moiety (e.g., diphenylphosphine, dialkylphosphine) and an oxazoline (B21484) ring onto the spirobiindane skeleton. These approaches often leverage established methodologies for phosphine synthesis and oxazoline formation, adapted to the specific constraints and symmetry of the spirocyclic system scispace.comresearchgate.net. The rigidity imparted by the spiro carbon atom and the fused ring system minimizes conformational flexibility, which is crucial for creating a well-defined chiral environment around the metal center during catalysis scispace.com.

Specific Methodologies for the Preparation of (Sa,S)-DTB-Ph-SIPHOX

While specific detailed protocols for (Sa,S)-DTB-Ph-SIPHOX may vary, general synthetic routes for SIPHOX ligands often involve multi-step sequences. A common strategy commences with a functionalized spirobiindane precursor, such as a halogenated or hydroxylated derivative, which is then elaborated to incorporate the phosphine and oxazoline functionalities.

For related SIPHOX ligands, synthetic pathways have been reported to involve the Pd-catalyzed carbonylation of optically pure precursors to yield esters. These esters are subsequently hydrolyzed and condensed with enantiomerically pure amino alcohols in the presence of coupling agents (e.g., HOBt, DCC) to form amides. Cyclization of these amides then furnishes the desired spiro phosphine-oxazoline ligands scispace.comresearchgate.net.

Table 1: Representative Synthetic Steps for Spiro Phosphine-Oxazoline (SIPHOX) Ligands

| Step | Key Transformation/Intermediate | Typical Reagents/Conditions | Outcome/Notes |

| 1 | Functionalization of Spirobiindane Core | e.g., Halogenation, Hydroxylation | Preparation of reactive sites for further elaboration. |

| 2 | Introduction of Phosphine Moiety | e.g., Lithiation followed by reaction with PClPh₂, Pd-catalyzed phosphination | Formation of phosphino-functionalized spirobiindane intermediate. |

| 3 | Formation of Amide Precursor | Hydrolysis of ester, condensation with chiral amino alcohol (e.g., HOBt, DCC) | Synthesis of amide intermediate ready for cyclization. |

| 4 | Oxazoline Ring Formation | Cyclization of amide precursor | Formation of the P,N bidentate ligand. |

| 5 | Metal Complexation (Optional) | Reaction with metal precursor (e.g., [Ir(COD)Cl]₂) | Generation of active catalytic species. |

Stereocontrol and Diastereoselective/Enantioselective Synthesis Pathways

The stereochemical integrity of (Sa,S)-DTB-Ph-SIPHOX is paramount for its function as a chiral ligand. The primary source of chirality in these ligands is typically the spiro carbon atom, which is rendered chiral when the two fused ring systems are asymmetrically substituted, leading to axial chirality. This chirality is often established by starting with enantiomerically pure precursors derived from resolved SPINOL nankai.edu.cnchinesechemsoc.org. The "(Sa,S)" designation indicates a specific absolute configuration at the spiro center (Sa) and the phosphorus atom (S).

The synthesis pathways are designed to preserve the initial chirality of the spirobiindane scaffold and, in some cases, to control the stereochemistry at the phosphorus center. This can be achieved through:

Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as (R)- or (S)-SPINOL, to build the spirobiindane framework with defined axial chirality nankai.edu.cnscispace.comresearchgate.net.

Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over others during the introduction of substituents or functional groups.

Stereospecific Transformations: Ensuring that reaction steps proceed with retention or inversion of configuration at stereogenic centers, particularly the phosphorus atom if it becomes chiral during the synthesis.

The precise control over both the spiro center's configuration and the phosphorus atom's configuration is essential for generating a ligand with predictable and high enantioselectivity in catalytic applications.

Evolution of Synthetic Routes to Spirobiindane-Based P,N-Ligands

The development of chiral spiro ligands, particularly those based on the spirobiindane scaffold, has seen significant progress over the past two decades nankai.edu.cnchinesechemsoc.org. Early research focused on establishing the spirobiindane framework and utilizing it to create various classes of chiral ligands, including diphosphines (SDPs), bisoxazolines (SpiroBOXs), and amino-phosphines (SpiroAP) nankai.edu.cn. The phosphine-oxazoline (SIPHOX) ligands represent a later, yet highly successful, generation of these P,N bidentate ligands derived from this scaffold nankai.edu.cnscispace.comresearchgate.net.

The evolution of synthetic routes has aimed at improving efficiency, yield, and stereochemical purity. This includes:

Diversification of Spiro Scaffolds: Beyond the original spirobiindane, modified scaffolds like hexamethyl-1,1'-spirobiindane and oxa-spirocyclic systems have been synthesized, providing ligands with altered steric and electronic properties rsc.orgacs.orgrsc.org.

Broadening Applicability: Adapting synthetic strategies to introduce a wider range of substituents on the spirobiindane core, such as the DTB-Ph groups, to fine-tune ligand performance for specific catalytic reactions.

Design Principles Underlying the Structure of (Sa,S)-DTB-Ph-SIPHOX

The structural design of (Sa,S)-DTB-Ph-SIPHOX is predicated on several key principles aimed at maximizing its efficacy in asymmetric catalysis:

P,N Bidentate Coordination: The combination of a phosphine and an oxazoline moiety creates a bidentate P,N ligand. This chelating motif allows for strong coordination to transition metals, forming stable catalytic species acs.orgacs.org. The electronic and steric properties of both the phosphine and oxazoline components can be independently tuned.

Substituent Effects (DTB-Ph): The "DTB-Ph" substituents, likely di-tert-butylphenyl groups, are strategically placed to influence the steric environment around the metal center. The bulky tert-butyl groups can create specific steric interactions with the substrate, guiding its approach to the catalyst and thereby controlling the stereochemical outcome of the reaction ualberta.ca. The phenyl group provides a platform for these bulky substituents.

Defined Stereochemistry (Sa,S): The specific absolute configurations at the spiro center (Sa) and the phosphorus atom (S) are critical. These defined stereocenters, in conjunction with the rigid scaffold and tailored substituents, dictate the precise three-dimensional arrangement of the catalytic site, enabling high enantioselectivity in reactions such as asymmetric hydrogenation acs.orgmyskinrecipes.com.

Compound List:

(Sa,S)-DTB-Ph-SIPHOX

Coordination Chemistry of Sa,s Dtb Ph Siphox with Transition Metals

Formation of Metal Complexes with (Sa,S)-DTB-Ph-SIPHOX

The formation of metal complexes with (Sa,S)-DTB-Ph-SIPHOX typically involves the direct reaction of the ligand with a suitable metal precursor salt or complex. The ligand, possessing two oxazoline (B21484) rings, acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen atoms of these rings lumenlearning.comtamu.edu. For instance, iridium complexes incorporating DTB-Ph-SIPHOX derivatives, such as [(Sg-DTB-SIPHOX)Ir(COD)]BARF4, have been synthesized for catalytic applications, where COD (cyclooctadiene) serves as an ancillary ligand and BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) as the counterion googleapis.com. Similarly, palladium complexes are formed by reacting palladium precursors with related SIPHOX ligands, often as part of the synthesis route for more complex catalytic systems vulcanchem.comresearchgate.net.

Identification of Preferred Transition Metals (e.g., Iridium, Palladium, Rhodium)

While SIPHOX ligands are versatile, certain transition metals have shown particular affinity and utility when paired with this ligand class.

Iridium (Ir): Iridium complexes featuring SIPHOX ligands, including derivatives of DTB-Ph-SIPHOX, are prominently utilized in asymmetric hydrogenation reactions epdf.pubgoogleapis.com. The robust nature of these Ir-SIPHOX catalysts allows them to operate under various conditions, enabling high enantioselectivities epdf.pub. Iridium's ability to stabilize different oxidation states and its favorable electronic properties make it a preferred choice for many asymmetric catalytic processes where SIPHOX ligands are employed semanticscholar.orgdoi.orgmesamalaria.orgfrontiersin.org.

Palladium (Pd): Palladium is another key transition metal frequently employed with SIPHOX-type ligands. Palladium complexes are utilized in various cross-coupling reactions, such as carbonylation and Mizoroki-Heck reactions vulcanchem.comresearchgate.net. The synthesis of SIPHOX ligands themselves can involve palladium-catalyzed steps vulcanchem.com.

Rhodium (Rh) and Copper (Cu): While less extensively documented for the specific DTB-Ph-SIPHOX ligand in the provided search results, related SIPHOX and PHOX ligands have been successfully employed with rhodium and copper catalysts in asymmetric synthesis, including hydroboration and other enantioselective transformations ualberta.caualberta.carsc.org. This suggests a broader applicability of the SIPHOX scaffold across various catalytically active metals.

Ligand Coordination Modes and Geometries in Catalytically Active Species

The (Sa,S)-DTB-Ph-SIPHOX ligand typically acts as a bidentate N,N-donor ligand, coordinating to the transition metal center through the nitrogen atoms of its two oxazoline rings. This chelation forms a stable five-membered ring with the metal. The spirobiindane core of the SIPHOX family enforces a rigid, well-defined spatial arrangement of the coordinating atoms, creating a specific chiral pocket around the metal vulcanchem.comepdf.pub.

In catalytically active species, the coordination geometry around the metal is dictated by the metal's electronic configuration and the nature of the ligand sphere. For transition metals like iridium (a d6 metal), octahedral coordination is common, with the SIPHOX ligand occupying two coordination sites semanticscholar.org. Palladium, often in its +2 oxidation state (d8), typically adopts a square planar geometry lumenlearning.comtamu.eduresearchgate.net. The specific arrangement of the (Sa,S)-DTB-Ph-SIPHOX ligand within these geometries is critical for its role in asymmetric induction, directing the substrate's approach to the metal center epdf.pub. The bulky tert-butyl (DTB) substituents on the phenyl rings of the SIPHOX ligand further contribute to the steric environment, influencing the precise geometry and the accessibility of the metal's active site.

Influence of Ancillary Ligands and Counterions on Catalyst Structure and Activity

Ancillary Ligands: These ligands occupy the remaining coordination sites on the metal center, contributing to the complex's stability, solubility, and electronic properties. For example, in iridium complexes, cyclooctadiene (COD) is often used as an ancillary ligand googleapis.com. Other ligands, such as phosphines (e.g., PPh3), can also be incorporated, influencing the metal's electronic density and reactivity doi.org. The choice of ancillary ligand can fine-tune the catalyst's stability and activity, preventing undesirable side reactions or aggregation.

Counterions: The counterion balances the charge of the metal complex. For instance, the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) anion is commonly used with cationic iridium complexes googleapis.com. The nature of the counterion can impact the complex's solubility in various solvents, which is crucial for homogeneous catalysis. It can also subtly influence the electronic environment of the metal center, thereby affecting catalytic activity and enantioselectivity.

The inherent rigidity and the specific stereochemistry of the (Sa,S)-DTB-Ph-SIPHOX ligand itself are primary drivers of its effectiveness in creating a controlled chiral environment. However, the judicious selection of ancillary ligands and counterions allows for further optimization of the resulting metal complex's structure, stability, and catalytic performance.

Catalytic Applications of Sa,s Dtb Ph Siphox in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

The development of highly efficient and selective catalytic systems for asymmetric hydrogenation has been a major focus in organic synthesis. Iridium complexes bearing chiral phosphine-oxazoline (P,N) ligands, such as those derived from the SIPHOX scaffold, have proven to be exceptionally powerful catalysts for this purpose. These catalysts are often air-stable, readily prepared, and exhibit remarkable activity and selectivity across a broad range of substrates, often outperforming earlier catalytic systems. acs.orgresearchgate.netnih.gov

Iridium-Catalyzed Asymmetric Hydrogenation of Olefins

Iridium complexes incorporating chiral SIPHOX ligands have demonstrated significant success in the asymmetric hydrogenation of olefins. A key advantage of these systems is their ability to hydrogenate olefins that lack coordinating functional groups, a class of substrates that proved challenging for traditional rhodium and ruthenium catalysts. researchgate.netnih.govethz.chrsc.org The rigid spirocyclic framework of SIPHOX ligands creates a well-defined chiral pocket, dictating the facial selectivity of hydrogen addition to the olefin.

Functionalized Olefins (e.g., α,β-unsaturated esters, α-dehydroamino acid derivatives)

SIPHOX ligands, particularly when complexed with iridium or rhodium, have shown excellent performance in the hydrogenation of various functionalized olefins. For instance, iridium complexes featuring SIPHOX-type ligands are highly effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. These reactions typically proceed under mild conditions, delivering chiral α-substituted carboxylic acids with high enantioselectivities, often exceeding 99% ee, and impressive turnover numbers (TONs) up to 10,000. organic-chemistry.org Specific SIPHOX variants, such as (Sa,S)-1d and (Sa,S)-1f, have been identified as optimal for different classes of unsaturated carboxylic acids, like cinnamic and tiglic acid derivatives, respectively. organic-chemistry.org The addition of amines, such as triethylamine, can further accelerate these transformations, allowing for complete conversion in under an hour. organic-chemistry.org

Furthermore, rhodium complexes utilizing SIPHOX ligands (referred to as SIPHOS) have been successfully employed in the hydrogenation of α-dehydroamino acid derivatives, yielding valuable α-amino acid building blocks with up to 99% ee. nih.gov These systems also demonstrate high enantioselectivities (up to 99% ee) for the hydrogenation of enamides and β-dehydroamino esters. nih.gov

Table 1: Iridium/Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins using SIPHOX Ligands

| Substrate Type | Ligand Example(s) | Metal | Typical Conditions | Max Yield (%) | Max Enantioselectivity (ee%) | Turnover Number (TON) | Citation |

|---|---|---|---|---|---|---|---|

| α,β-Unsaturated Carboxylic Acids | (Sa,S)-1d, (Sa,S)-1f | Ir | Mild | High | Up to 99.4% | Up to 10,000 | organic-chemistry.org |

| α-Dehydroamino acid derivatives | SIPHOS | Rh | Mild | High | Up to 99% | Not specified | nih.gov |

| Enamides | SIPHOS | Rh | Mild | Good-Excellent | Up to 99% | Not specified | nih.gov |

| β-Dehydroamino ester | SIPHOS | Rh | Mild | Good-Excellent | Up to 94% | Not specified | nih.gov |

Unfunctionalized and Tetrasubstituted Alkenes

The hydrogenation of unfunctionalized and, particularly, tetrasubstituted olefins presents a significant challenge in asymmetric catalysis due to the lack of directing groups and increased steric hindrance. Iridium catalysts featuring P,N ligands, including SIPHOX derivatives, have made substantial progress in this area. These catalysts can effectively hydrogenate a broad spectrum of di-, tri-, and tetrasubstituted olefins, including unfunctionalized ones, with high enantioselectivities, often reaching up to 99% ee. researchgate.netub.edunih.govdiva-portal.org The development of Ir-P,N catalysts has enabled the highly enantioselective and diastereoselective hydrogenation of tetrasubstituted acyclic olefins, a previously unsolved challenge. nih.gov Furthermore, tetrasubstituted acyclic enones have been successfully hydrogenated using air-stable Ir-P,N catalysts, yielding products with high yields and enantioselectivities. chemistryviews.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized and Tetrasubstituted Olefins using SIPHOX Ligands

| Substrate Type | Ligand Example(s) | Metal | Typical Conditions | Max Yield (%) | Max Enantioselectivity (ee%) | Turnover Number (TON) | Citation |

|---|---|---|---|---|---|---|---|

| Unfunctionalized Arylolefins | Ir-P,N (SIPHOX-type) | Ir | Mild | High | >95% | Up to 5000 | researchgate.net |

| Di-, Tri-, Tetrasubstituted Olefins | Ir-P,N (SIPHOX-type) | Ir | Mild | High | Up to 99% | Not specified | ub.edu |

| Tetrasubstituted Acyclic Olefins | Ir-P,N (SIPHOX-type) | Ir | Not specified | High | High | Not specified | nih.gov |

| Tetrasubstituted Acyclic Enones | Ir-P,N (SIPHOX-type) | Ir | 100 bar H₂, RT, CH₂Cl₂ | High | High | Not specified | chemistryviews.org |

Cyclic Enamides and Related Substrates

The asymmetric hydrogenation of cyclic enamides is another area where SIPHOX-based iridium catalysts have demonstrated significant efficacy. Systems employing MaxPHOX–Ir catalysts, which are related to the SIPHOX family, have achieved the highest selectivities reported to date for the reduction of cyclic enamides derived from α- and β-tetralones, with enantioselectivities reaching up to 99% ee. d-nb.inforesearchgate.net These reactions can be performed under mild conditions and in environmentally friendly solvents, such as methanol (B129727) and ethyl acetate. d-nb.info The ability of these iridium catalysts to efficiently reduce alkenes bearing metal-coordinating groups, such as those found in cyclic enamides, highlights their versatility. d-nb.info The first highly enantioselective iridium-catalyzed hydrogenation of cyclic enamines, leading to optically active cyclic tertiary amines, has also been reported, underscoring the broad applicability of these catalytic systems. nih.gov

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides using SIPHOX-Related Ligands

| Substrate Type | Ligand Example(s) | Metal | Typical Conditions | Max Yield (%) | Max Enantioselectivity (ee%) | Citation |

|---|---|---|---|---|---|---|

| Cyclic Enamides (from α/β-tetralones) | MaxPHOX–Ir | Ir | Low H₂ pressure | High | Up to 99% | d-nb.inforesearchgate.net |

| Cyclic Enamines | Not specified | Ir | Not specified | High | High | nih.gov |

α,β-Unsaturated Carboxylic Acids

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a critical transformation for accessing chiral carboxylic acids, which are prevalent motifs in pharmaceuticals and fine chemicals. Iridium complexes bearing SIPHOX ligands are particularly adept at this transformation, achieving high yields and exceptional enantioselectivities (up to 99.4% ee) with high turnover numbers (up to 10,000). organic-chemistry.org These catalysts demonstrate broad substrate scope, accommodating various cinnamic and tiglic acid derivatives regardless of their electronic substituents. organic-chemistry.org The catalyst (Sa,S)-1d has been identified as optimal for cinnamic acids, while (Sa,S)-1f excels with tiglic acid derivatives. organic-chemistry.org The efficiency of these systems is further enhanced by the addition of triethylamine, which accelerates the reaction rate, enabling full conversion in less than an hour. organic-chemistry.org This methodology has been successfully applied to the synthesis of intermediates for pharmaceuticals like Aliskiren, achieving 95–98% ee at very low catalyst loadings (0.01 mol%). organic-chemistry.org

Asymmetric Hydrogenation of Imines (e.g., N-aryl, N-methyl, N-sulfonyl imines)

The asymmetric hydrogenation of imines to produce chiral amines is a vital synthetic route, given the prevalence of chiral amines in bioactive molecules. While direct mentions of (Sa,S)-DTB-Ph-SIPHOX in imine hydrogenation are less frequent than for olefins, the broader class of SIPHOX ligands and related P,N ligands used with iridium catalysts are highly effective in this domain. acs.orgresearchgate.net Iridium complexes with SIPHOX ligands have been shown to convert imines to chiral amines with enantioselectivities up to 98% ee, finding application in the synthesis of important compounds like sertraline. researchgate.net Related iridium-catalyzed systems employing different chiral P,N ligands, such as DuanPhos, have also achieved high enantioselectivities (up to 98% ee) and turnover numbers (up to 10,000) in the hydrogenation of acyclic N-arylimines. researchgate.net

Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of Imines using SIPHOX-Related Ligands

| Substrate Type | Ligand Example(s) | Metal | Max Yield (%) | Max Enantioselectivity (ee%) | Turnover Number (TON) | Citation |

|---|---|---|---|---|---|---|

| Imines | Ir-SIPHOX | Ir | Not specified | Up to 98% | Not specified | researchgate.net |

| Acyclic N-arylimines | Ir-(Sc,Rp)-DuanPhos (related P,N) | Ir | High | Up to 98% | Up to 10,000 | researchgate.net |

Enantioselective Formal [6 + 4] Cycloaddition Reactions

Other Asymmetric Catalytic Processes

While the broader class of SIPHOX (spiro-bis-oxazoline phosphine) ligands has demonstrated utility in a range of asymmetric catalytic processes, specific research findings detailing the application of the precise ligand (Sa,S)-DTB-Ph-SIPHOX in all the following transformations were not extensively documented in the reviewed literature.

Asymmetric Allylic Etherification

Specific research findings detailing the use of (Sa,S)-DTB-Ph-SIPHOX as a ligand in asymmetric allylic etherification reactions were not found in the available literature. While other chiral ligands, such as chiral-bridged biphenyl (B1667301) phosphoramidites and bifunctional ligands, have been successfully employed in palladium- or iridium-catalyzed asymmetric allylic etherification processes, the direct application of (Sa,S)-DTB-Ph-SIPHOX in this specific transformation has not been prominently reported.

Asymmetric Hydroformylation

The asymmetric hydroformylation reaction, a key process for synthesizing aldehydes, typically utilizes rhodium or cobalt catalysts coordinated with chiral phosphine (B1218219) or phosphite (B83602) ligands. Literature searches did not reveal specific studies employing (Sa,S)-DTB-Ph-SIPHOX for asymmetric hydroformylation. While related phosphine-oxazoline (PHOX) ligands and phosphine-phosphite ligands have been investigated for this reaction, the direct involvement of (Sa,S)-DTB-Ph-SIPHOX in achieving high enantioselectivity in hydroformylation has not been a focus of the reviewed research.

Asymmetric Hydrophosphorylation

The synthesis of chiral organophosphorus compounds via asymmetric hydrophosphorylation is an area of significant interest. However, specific reports detailing the application of (Sa,S)-DTB-Ph-SIPHOX in the catalytic enantioselective hydrophosphorylation of alkynes or other substrates were not identified in the surveyed literature. While palladium-catalyzed asymmetric hydrophosphorylation using various bidentate bisphosphine ligands has been reported, the performance of (Sa,S)-DTB-Ph-SIPHOX in this context remains undocumented in the provided search results.

Asymmetric Conjugate Addition Reactions

Asymmetric Isomerization of Alkenes

While studies have investigated the role of SIPHOX ligands, including related derivatives like (Ra,S)-DTB-Bn-SIPHOX, in the mechanistic exploration of alkene isomerization in processes such as borylative migration, direct applications of (Sa,S)-DTB-Ph-SIPHOX as a catalyst or ligand for distinct asymmetric alkene isomerization reactions were not found in the literature surveyed.

Mechanistic Investigations and Origin of Stereoselectivity

Proposed Catalytic Cycles for (Sa,S)-DTB-Ph-SIPHOX-Metal Complexes

Mechanistic studies involving SIPHOX ligands, including DTB-Ph-SIPHOX variants, often focus on metal-catalyzed hydrogenation and borylation reactions. For iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids, a proposed catalytic cycle involves an Ir(III) species that undergoes migratory insertion, followed by hydrogenolysis or reductive elimination to regenerate the active catalyst researchgate.net. This cycle is often characterized by the formation and characterization of key Ir-H intermediates researchgate.net.

In copper-catalyzed borylation reactions, a general catalytic cycle may involve the formation of an active copper(I)-alkoxide catalyst from a copper(I) source, the chiral SIPHOX ligand, and a base. This is followed by σ-bond metathesis with a diboron (B99234) reagent and subsequent Cu-B alkene insertion to generate a borylated copper species ualberta.ca. The release of the hydroboration product and regeneration of the copper catalyst completes the cycle ualberta.ca.

For palladium-catalyzed decarboxylative asymmetric allylation (DAAA), a typical mechanism involves the coordination of a Pd(0) complex to the allyl moiety, leading to oxidative addition. This is followed by the loss of CO2 to generate a Pd enolate, which then attacks the intermediate allyl group, forming the enantioenriched product and regenerating the Pd(0) catalyst nih.gov.

Identification and Characterization of Key Intermediates

The elucidation of catalytic mechanisms often relies on the identification and characterization of transient species. In the context of iridium-catalyzed asymmetric hydrogenation employing SIPHOX ligands, researchers have successfully isolated and characterized several key intermediates containing Ir-H bonds, including a crucial Ir(III) migratory insertion intermediate. The observation that this intermediate does not undergo reductive elimination in the absence of hydrogen strongly supports the involvement of an Ir(III)/Ir(V) catalytic cycle researchgate.net.

For copper-catalyzed borylation reactions, borylated copper species have been identified as intermediates ualberta.ca. While specific characterization details for (Sa,S)-DTB-Ph-SIPHOX-metal complexes are not always explicitly detailed in general literature, the principles derived from studies with related SIPHOX ligands suggest the formation of well-defined metal-ligand-substrate complexes that dictate stereochemical outcomes.

Analysis of Enantioselectivity and Diastereoselectivity Factors

The exceptional performance of (Sa,S)-DTB-Ph-SIPHOX in asymmetric catalysis is primarily attributed to its ability to induce high levels of enantioselectivity and, in some cases, diastereoselectivity. Studies have consistently reported very high enantiomeric excesses (ee values often exceeding 95%, and up to 99%) for reactions catalyzed by metal complexes incorporating SIPHOX ligands ualberta.cavulcanchem.comdokumen.pubglpbio.com.

The rigid spirobiindane backbone of SIPHOX ligands plays a critical role by minimizing conformational flexibility and creating a well-defined chiral pocket. This structural rigidity, coupled with the steric bulk of the ditert-butylphenyl (DTB-Ph) groups on the phosphine (B1218219) moiety and the chiral oxazoline (B21484) ring, effectively shields one face of the coordinated substrate or intermediate, thereby directing the stereochemical course of the reaction vulcanchem.comdokumen.pub. Comparative analyses have shown SIPHOX ligands to outperform traditional ligands like BINAP and PHOX in certain transformations due to these enhanced steric and electronic properties vulcanchem.com.

Stereochemical Models for Asymmetric Induction

The precise control over stereochemistry arises from specific interactions between the chiral ligand, the metal center, and the substrate within the transition state. For SIPHOX ligands, stereochemical models often highlight the role of the bulky benzyl (B1604629) groups on the oxazoline rings, which can engage in π-π interactions with aromatic substrates, guiding their approach to the metal center vulcanchem.com. The spirobiindane scaffold further enforces a specific geometry, preventing unproductive conformations and ensuring a consistent chiral environment.

Density Functional Theory (DFT) calculations have been instrumental in elucidating these models, providing insights into the structures of key intermediates and transition states. For instance, in iridium-catalyzed hydrogenations, the structure of an Ir(III) intermediate has been used to explain the observed enantioselectivity researchgate.net. Similarly, proposed catalytic cycles and stereochemical models, often supported by DFT calculations, have been developed for copper-catalyzed borylation reactions involving SIPHOX ligands ualberta.ca. These models typically depict the substrate binding in a specific orientation dictated by the ligand's steric and electronic features, leading to preferential formation of one enantiomer.

Influence of Steric and Electronic Parameters on Reaction Pathway and Selectivity

The steric and electronic properties of the (Sa,S)-DTB-Ph-SIPHOX ligand are paramount to its catalytic efficacy. The bulky ditert-butylphenyl (DTB-Ph) groups on the phosphine moiety provide significant steric shielding, which is crucial for controlling substrate access to the active site and influencing the orientation of intermediates vulcanchem.comdokumen.pub. These steric parameters can dictate the rate-determining step of a catalytic cycle and even reverse stereocontrol depending on the solvent and reaction conditions acs.org.

Substrate-Ligand Interactions and Their Role in Stereocontrol

Effective stereocontrol in catalysis mediated by (Sa,S)-DTB-Ph-SIPHOX is achieved through specific substrate-ligand interactions. The chiral pocket created by the SIPHOX ligand is designed to accommodate substrates in a preferred orientation. For example, in hydrogenation reactions, the substrate may coordinate to the metal center in a manner dictated by the steric bulk and electronic complementarity of the ligand's features, such as the benzyl groups on the oxazoline rings interacting with aromatic portions of the substrate vulcanchem.com.

These interactions are critical in determining which face of the substrate is presented to the incoming reagent (e.g., hydrogen gas). The precise positioning of the substrate within the coordination sphere of the metal-ligand complex, influenced by non-covalent interactions like π-π stacking and steric repulsions, dictates the stereochemical outcome of the bond-forming or bond-breaking event. The rigidity of the SIPHOX scaffold ensures that these favorable substrate-ligand interactions are maintained throughout the catalytic cycle, leading to high fidelity in stereochemical transfer vulcanchem.comdokumen.pub.

Computational Chemistry Studies on Sa,s Dtb Ph Siphox Catalytic Systems

Theoretical Modeling of Ligand-Metal Complex Structures

Understanding the precise three-dimensional arrangement of a ligand around a metal center is foundational to comprehending its catalytic activity. Theoretical modeling, primarily employing Density Functional Theory (DFT), is instrumental in characterizing the structures of metal complexes formed with (Sa,S)-DTB-Ph-SIPHOX. SIPHOX ligands, by virtue of their spirocyclic backbone, impart significant rigidity to the coordination sphere of the metal. This rigidity, combined with the steric bulk of substituents such as the di-tert-butylphenyl (DTB-Ph) group, creates a well-defined chiral environment, often referred to as a "chiral pocket," around the active metal site.

DFT calculations are used to optimize the geometries of potential ligand-metal complexes, determining preferred coordination modes and bond lengths. For instance, studies on related iridium-SIPHOX complexes have revealed that the ligand adopts a conformation that maximizes steric interactions, effectively shielding specific faces of the metal center. This structural pre-organization is crucial for directing substrate approach and influencing the stereochemical outcome of catalytic reactions acs.orgub.edu. The precise positioning of the phosphine (B1218219) and oxazoline (B21484) donor atoms, dictated by the spirocyclic framework, is critical for stabilizing the metal center in its active oxidation state and facilitating catalytic turnover.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) serves as a powerful tool for dissecting the intricate reaction pathways involved in metal-catalyzed processes. For catalytic systems utilizing (Sa,S)-DTB-Ph-SIPHOX, DFT calculations are employed to map out the entire catalytic cycle, from substrate activation and coordination to product formation and catalyst regeneration. This involves calculating the energies of various proposed intermediates, transition states, and products.

Typical mechanistic studies for SIPHOX-ligated metal catalysts, such as those involving iridium in asymmetric hydrogenation, often propose a catalytic cycle that includes steps like oxidative addition of hydrogen, migratory insertion of the substrate into the metal-hydride bond, and reductive elimination of the product acs.org. DFT calculations help to identify the rate-determining step by comparing the activation energies of different proposed transition states. These studies can also shed light on the role of the ligand in stabilizing reactive intermediates or influencing the electronic properties of the metal center, thereby modulating its reactivity and selectivity. For example, the electron-donating nature of the phosphine moiety and the steric bulk of the SIPHOX ligand can significantly impact the energy barriers for key steps in the catalytic cycle dokumen.pub.

Computational Prediction of Enantioselectivity and Transition State Analysis

A primary goal in asymmetric catalysis is to achieve high enantioselectivity. Computational methods, particularly DFT, are indispensable for predicting and understanding how chiral ligands like (Sa,S)-DTB-Ph-SIPHOX exert stereochemical control. This is typically achieved by calculating the energy difference between the transition states leading to the two possible enantiomeric products.

The rigid chiral pocket created by the (Sa,S)-DTB-Ph-SIPHOX ligand plays a pivotal role in this process. DFT calculations can model the approach of the substrate to the metal center within this chiral environment. By analyzing the geometries and energies of the transition states, researchers can identify which pathway is energetically favored. The steric interactions between the substrate and the bulky substituents on the SIPHOX ligand (e.g., the tert-butyl groups on the phenyl ring) are key factors in differentiating the energies of the diastereomeric transition states. A smaller energy difference between transition states generally correlates with lower enantioselectivity, while a larger difference leads to higher enantiomeric excess (ee) acs.orgub.edudokumen.pub. These computational models often employ a "quadrant model" or similar visualization techniques to depict how the ligand's structure dictates the preferred orientation of the substrate during the stereochemistry-determining step.

Elucidation of Stereochemical Pathways via Computational Methods

In conjunction with experimental techniques such as deuterium (B1214612) labeling studies, computational analysis can validate proposed mechanisms and stereochemical models. For instance, if deuterium labeling experiments indicate specific positions of deuterium incorporation in the product, DFT calculations can explore reaction pathways that are consistent with these observations, thereby confirming the stereochemical course of the reaction. Computational studies can also help to understand how subtle changes in the ligand structure or reaction conditions might influence the stereochemical outcome by altering the relative energies of competing pathways acs.org.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While DFT excels at describing the electronic structure and energetic profiles of stationary states (intermediates and transition states), Molecular Dynamics (MD) simulations offer a complementary approach by exploring the dynamic behavior of catalytic systems over time. MD simulations can provide insights into conformational changes of the catalyst-substrate complex, solvent effects, and the temporal evolution of interactions within the active site.

However, specific published molecular dynamics simulations directly investigating the interactions of (Sa,S)-DTB-Ph-SIPHOX with substrates in catalytic cycles are not extensively detailed in the readily available literature. Generally, MD simulations in catalysis are used to:

Model Dynamic Behavior: Track the movement and conformational changes of the ligand and metal center, as well as the substrate, over femtosecond to nanosecond timescales.

Investigate Solvent Effects: Understand how solvent molecules interact with the catalytic complex and influence reaction rates and selectivities.

Explore Binding Affinities: Simulate the binding of substrates to the catalyst and identify key interaction points.

Analyze Conformational Flexibility: Assess the degree of flexibility in the ligand and its impact on catalytic performance.

The application of MD to systems like those involving (Sa,S)-DTB-Ph-SIPHOX would typically involve simulating the catalytic complex in a solvent environment and observing its behavior over time, potentially revealing dynamic aspects of substrate recognition or transition state stabilization not captured by static DFT calculations.

Comparative Analysis and Structure Performance Relationships

Comparison with Other SIPHOX Ligand Derivatives (e.g., O-SIPHOX, SpinPHOX, HMSI-PHOX, SMI-PHOX)

Comparative Study with Other PHOX Ligands

Phosphinooxazoline (PHOX) ligands, as a class, have established themselves as highly effective P,N-bidentate ligands in asymmetric catalysis, often demonstrating superior performance compared to purely P,P- or N,N-ligating systems in specific reactions pnas.orgcuvillier.de. The synergistic combination of a 'soft' π-accepting phosphine (B1218219) donor and a 'hard' σ-donating nitrogen atom from the oxazoline (B21484) ring imparts a unique electronic and steric environment around the coordinated metal center cuvillier.de. This characteristic makes PHOX ligands versatile catalysts for a range of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and iridium-catalyzed asymmetric hydrogenations pnas.orgresearchgate.netresearchgate.netnih.gov. The ongoing development of novel PHOX ligand architectures, such as the NeoPHOX system derived from amino acids, underscores the continuous effort to enhance catalytic efficiency and broaden the applicability of this ligand class through strategic structural modifications nih.gov. These advancements aim to achieve higher enantioselectivities and improved substrate tolerance compared to earlier PHOX designs.

Elucidation of Structure-Activity and Structure-Selectivity Relationships for (Sa,S)-DTB-Ph-SIPHOX

While detailed mechanistic studies specifically on (Sa,S)-DTB-Ph-SIPHOX were not exhaustively covered in the provided snippets, the general principles of PHOX ligand design offer insights into its structure-activity and structure-selectivity relationships. The ligand's architecture features bulky tert-butyl groups appended to the phosphine backbone and a phenyl substituent on the oxazoline ring, alongside the defined (Sa,S) stereochemistry. These structural elements are critical in dictating the ligand's interaction with metal centers and substrates. The substantial steric bulk provided by the tert-butyl groups is known to play a significant role in controlling the substrate's approach to the metal catalyst, thereby influencing the stereochemical outcome and enhancing enantioselectivity nih.gov. The phenyl group on the oxazoline moiety also contributes to the steric and electronic landscape around the active site. The specific (Sa,S) configuration of the ligand directly dictates the absolute configuration of the chiral products formed during catalysis. Research on related PHOX derivatives, such as NeoPHOX ligands, has demonstrated that modifications at the stereogenic center adjacent to the oxazoline nitrogen can profoundly impact catalytic performance, with increased steric bulk often correlating with higher enantioselectivities nih.gov. Therefore, the precise arrangement of these substituents in (Sa,S)-DTB-Ph-SIPHOX is designed to create an optimal chiral pocket for high-performance asymmetric transformations.

Advanced Methodologies and Future Research Trajectories

Strategies for Catalyst Immobilization and Heterogenization of (Sa,S)-DTB-Ph-SIPHOX Systems

The development of immobilized or heterogenized catalytic systems based on (Sa,S)-DTB-Ph-SIPHOX offers significant advantages for industrial applications, including facile catalyst separation, recovery, and reuse, thereby improving process economics and sustainability. Strategies for achieving this include covalent grafting onto solid supports like silica (B1680970) or polymers, or encapsulation within porous materials. While specific literature detailing the immobilization of "(Sa,S)-DTB-Ph-SIPHOX" itself is sparse, general approaches for PHOX ligands suggest feasibility. For instance, PHOX ligands have been incorporated into metal-organic frameworks (MOFs) or attached to mesoporous silica nanoparticles. The rigid structure of SIPHOX ligands, including (Sa,S)-DTB-Ph-SIPHOX, is expected to contribute to the stability of immobilized catalysts, maintaining their activity and selectivity over multiple catalytic cycles. Further research could focus on optimizing the linker chemistry and support materials to maximize catalyst accessibility and minimize leaching.

Application in Continuous Flow Chemistry and Scalable Processes

The integration of (Sa,S)-DTB-Ph-SIPHOX-based catalysts into continuous flow systems represents a promising avenue for enhancing reaction efficiency, control, and scalability. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. Furthermore, flow chemistry facilitates rapid catalyst screening and process optimization. While direct applications of "(Sa,S)-DTB-Ph-SIPHOX" in continuous flow are not extensively documented, the broader field of asymmetric catalysis in flow is rapidly advancing. PHOX ligands, in general, have been employed in flow systems for reactions like asymmetric hydrogenation beilstein-journals.org. The robust nature of SIPHOX ligands suggests their suitability for packed-bed reactors, where the immobilized catalyst can be continuously exposed to reactants. Future work could involve developing immobilized (Sa,S)-DTB-Ph-SIPHOX catalysts for flow hydrogenation or other key asymmetric transformations, enabling more efficient and scalable production of chiral molecules.

Rational Design and Synthesis of Next-Generation (Sa,S)-DTB-Ph-SIPHOX Analogues

The modular nature of PHOX ligands allows for systematic structural modifications to fine-tune their electronic and steric properties. Rational design of next-generation (Sa,S)-DTB-Ph-SIPHOX analogues could involve altering the substituents on the phosphine (B1218219) moiety, the oxazoline (B21484) ring, or the spiro backbone. For example, modifications to the tert-butyl groups on the biphenyl (B1667301) backbone or the phenyl substituent on the oxazoline could lead to enhanced catalyst performance for specific reactions or broader substrate compatibility. Research into P-chiral phosphine ligands, which possess chirality at the phosphorus atom, offers another avenue for developing novel catalysts with potentially unique reactivity profiles nih.govjst.go.jp. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in identifying key structural features that dictate catalytic activity and selectivity.

Expansion of Substrate Scope and Reaction Diversity

While (Sa,S)-DTB-Ph-SIPHOX has demonstrated efficacy in specific asymmetric transformations, such as iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids mdpi.comorganic-chemistry.org, its potential for a broader range of reactions and substrates remains to be fully explored. SIPHOX ligands have been applied in various metal-catalyzed reactions including Ir-catalyzed hydrogenation of olefins, Pd-catalyzed Narasaka-Heck cyclization, Pd-catalyzed formal [6+4] cycloaddition, and Ni-catalyzed arylation of imines acs.org. Future research should aim to systematically investigate the performance of (Sa,S)-DTB-Ph-SIPHOX in other catalytic systems and with a wider array of functionalized substrates. This includes exploring its utility in C-C bond formations, C-N and C-O bond formations, and other challenging asymmetric transformations.

Exploration of New Reaction Types Mediated by (Sa,S)-DTB-Ph-SIPHOX

The unique structural features of (Sa,S)-DTB-Ph-SIPHOX may enable its application in novel reaction types not yet explored. For instance, the development of cooperative catalysis, where the ligand and metal center work in concert, has led to significant advances in asymmetric synthesis escholarship.orgorganic-chemistry.orgescholarship.orgacs.org. Chiral bifunctional phosphine ligands, which possess both a phosphine donor and another functional group (e.g., an amine or hydroxyl group), have shown promise in enabling such cooperative effects. While (Sa,S)-DTB-Ph-SIPHOX is primarily a P,N-ligand, future design efforts could incorporate additional functional groups to promote cooperative catalysis. Exploring its use in reactions such as C-H activation, photoredox catalysis, or electrocatalysis, potentially in combination with other catalytic species, could unlock new synthetic pathways.

Development of Synergistic and Multicomponent Catalytic Systems Utilizing (Sa,S)-DTB-Ph-SIPHOX

The development of synergistic and multicomponent catalytic systems offers a powerful strategy for achieving complex molecular transformations in a single pot. This could involve combining (Sa,S)-DTB-Ph-SIPHOX-based catalysts with other catalytic species, such as organocatalysts or other metal complexes, to perform sequential or cascade reactions. For example, integrating an (Sa,S)-DTB-Ph-SIPHOX catalyst with an organocatalyst could enable tandem asymmetric transformations, leading to highly functionalized products with multiple stereocenters. Research into metal-ligand cooperative catalysis, as seen with other bifunctional phosphine ligands escholarship.orgorganic-chemistry.orgescholarship.orgacs.org, suggests that future iterations of SIPHOX ligands could be designed to actively participate in catalytic cycles beyond simple coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.